molecular formula C20H28O4 B12433502 (10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

Cat. No.: B12433502
M. Wt: 332.4 g/mol
InChI Key: YNYHPBIGKWCFOA-IQPAJXFISA-N
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Description

The compound “(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[62202,7]dodeca-5,11-diene-4,9-dione” is a complex organic molecule characterized by multiple hydroxyl groups, methyl groups, and a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core and the introduction of hydroxyl and methyl groups. Typical synthetic routes may involve:

    Cyclization reactions: to form the tricyclic structure.

    Hydroxylation reactions: to introduce hydroxyl groups.

    Alkylation reactions: to introduce methyl groups.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated compounds, ethers.

Scientific Research Applications

The compound may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biochemical pathways involving hydroxyl and methyl groups.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    Radical scavenging: Acting as an antioxidant by neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

    (10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione: Similar compounds may include other tricyclic molecules with hydroxyl and methyl groups.

Uniqueness

  • The unique combination of functional groups and the tricyclic structure may confer specific chemical properties and biological activities that distinguish it from other compounds.

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

InChI

InChI=1S/C20H28O4/c1-9(2)11-7-13-17-15(16(11)18(22)19(13,5)23)12(10(3)4)8-14(21)20(17,6)24/h7-10,13,15-17,23-24H,1-6H3/t13?,15?,16?,17?,19-,20?/m1/s1

InChI Key

YNYHPBIGKWCFOA-IQPAJXFISA-N

Isomeric SMILES

CC(C)C1=CC2C3C(C1C(=O)[C@]2(C)O)C(=CC(=O)C3(C)O)C(C)C

Canonical SMILES

CC(C)C1=CC2C3C(C1C(=O)C2(C)O)C(=CC(=O)C3(C)O)C(C)C

Origin of Product

United States

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